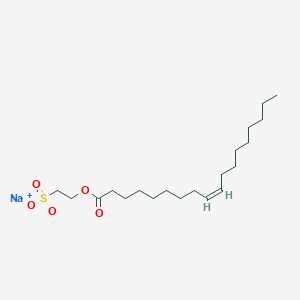

Sodium 2-sulphonatoethyl oleate

Description

Propriétés

Numéro CAS |

142-15-4 |

|---|---|

Formule moléculaire |

C20H37NaO5S |

Poids moléculaire |

412.6 g/mol |

Nom IUPAC |

sodium;2-[(Z)-octadec-9-enoyl]oxyethanesulfonate |

InChI |

InChI=1S/C20H38O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24;/h9-10H,2-8,11-19H2,1H3,(H,22,23,24);/q;+1/p-1/b10-9-; |

Clé InChI |

MCFLGJDKSROECH-KVVVOXFISA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |

Autres numéros CAS |

142-15-4 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-sulphonatoethyl oleate typically involves the esterification of oleic acid with 2-sulfoethanol, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity. The general steps are as follows:

Esterification: Oleic acid is reacted with 2-sulfoethanol in the presence of a catalyst, such as sulfuric acid, at elevated temperatures.

Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 2-sulphonatoethyl oleate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids and other oxidation products.

Reduction: Reduction reactions can convert the sulfoethyl group to other functional groups.

Substitution: The sulfoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution can introduce various functional groups into the molecule.

Applications De Recherche Scientifique

Cosmetic Industry

Sodium 2-sulphonatoethyl oleate is widely used in cosmetic formulations due to its surfactant properties. It acts as a cleansing agent, foaming agent, and conditioning agent, making it suitable for products such as shampoos, body washes, and facial cleansers.

Case Study: Shampoo Formulation

A study conducted on a shampoo formulation incorporating this compound demonstrated enhanced foaming properties and better skin compatibility compared to traditional surfactants like sodium lauryl sulfate. The formulation showed lower irritation potential while maintaining effective cleansing capabilities .

Pharmaceutical Applications

In the pharmaceutical sector, this compound is utilized as a surfactant to improve the solubility and bioavailability of hydrophobic drugs. It aids in the formulation of emulsions and suspensions.

Case Study: Drug Delivery Systems

Research has shown that incorporating this compound in drug delivery systems significantly enhances the solubility of poorly soluble drugs. A formulation study revealed that this surfactant improved the dissolution rate of certain anti-inflammatory drugs by up to 50%, facilitating better therapeutic outcomes .

Food Processing

This compound is also employed in food processing as an emulsifier and stabilizer. It helps improve the texture and shelf-life of various food products.

Application Example: Bakery Products

In bakery applications, this compound has been shown to enhance dough stability and improve the texture of baked goods. A comparative study indicated that products made with this emulsifier exhibited improved volume and crumb structure compared to those without it .

Environmental Applications

Recent studies have explored the potential of this compound in environmental remediation, particularly in oil spill clean-ups due to its surfactant properties.

Case Study: Oil Spill Remediation

Field trials demonstrated that using this compound effectively dispersed oil slicks on water surfaces, promoting biodegradation by microorganisms. The results indicated a reduction in oil concentration by approximately 60% within two weeks of application .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cosmetics | Cleansing agent | Enhanced foaming and skin compatibility |

| Pharmaceuticals | Drug solubilization | Improved bioavailability |

| Food Processing | Emulsifier | Better texture and shelf-life |

| Environmental Remediation | Oil spill clean-up | Effective oil dispersion |

Mécanisme D'action

The mechanism of action of Sodium 2-sulphonatoethyl oleate is primarily based on its ability to reduce surface and interfacial tension. The sulfoethyl group enhances the hydrophilicity of the molecule, allowing it to interact with water molecules and form micelles. These micelles can encapsulate hydrophobic compounds, increasing their solubility and stability in aqueous solutions. The compound’s surface-active properties make it effective in emulsification, dispersion, and wetting applications.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : Sodium 2-sulphonatoethyl oleate

- CAS No.: 142-15-4

- Molecular Formula : C₂₀H₃₇NaO₅S

- Molecular Weight : 412.56 g/mol

- Synonyms: Sodium oleoyl isethionate, Igepon AP, 2-sulfoethyl oleate sodium salt .

Structural Features: The compound consists of an oleate (C18:1 cis-9) moiety esterified to a 2-sulphonatoethyl group, conferring amphiphilic properties. The sulfonate group enhances water solubility and stability compared to non-sulfonated surfactants .

Functional Properties :

- Primary Use : Surfactant and antistatic agent in cosmetics (e.g., shampoos, cleansers) due to its mildness and foaming capacity .

- Mechanism : Reduces surface tension by aligning at oil-water interfaces, enabling emulsification and dirt removal .

Regulatory Status :

- Listed in the International Nomenclature of Cosmetic Ingredients (INCI) as "Sodium Oleoyl Isethionate" .

- Compliant with EU and US cosmetic safety regulations .

Table 1: Comparative Analysis of this compound and Analogous Surfactants

Key Differences :

Structural Complexity :

- This compound contains a sulfonate group, enhancing its ionic strength and solubility compared to Sodium Oleate, which lacks sulfonation .

- Sodium Oleoyl Lactylate incorporates a lactyl group, making it more suitable for stabilizing oil-in-water emulsions in food products .

Functional Performance :

- Foaming Capacity : this compound outperforms Sodium Oleate in generating stable foam due to its sulfonate group, which reduces interfacial tension more effectively .

- Biocompatibility : Sodium sulfosuccinate (Docusate sodium) is FDA-approved for medical use (e.g., laxatives), whereas this compound is primarily restricted to topical applications .

Industrial Applications: Mining: Sodium Oleate is widely used as a flotation collector for minerals like dravite, achieving ~76% recovery at pH 7.7 . Cosmetics: this compound’s mildness makes it preferable for sensitive skin formulations, unlike Sodium Oleate, which can cause irritation at high concentrations .

Q & A

Basic: What are the standard methodologies for synthesizing Sodium 2-sulphonatoethyl oleate, and how do reaction conditions influence product purity?

This compound is synthesized via esterification of oleic acid with 2-sulphonatoethanol, followed by neutralization with sodium hydroxide. Key variables include temperature (optimized at 60–80°C to avoid thermal degradation of the sulfonate group), molar ratios (oleic acid to 2-sulphonatoethanol at 1:1.2 to ensure complete esterification), and reaction time (4–6 hours under reflux). Purity is validated using FTIR to confirm ester and sulfonate peaks (1,720 cm⁻¹ for ester C=O and 1,040 cm⁻¹ for sulfonate S=O) and HPLC with a C18 column to quantify unreacted oleic acid (<2%) .

Basic: Which analytical techniques are most reliable for characterizing this compound in complex matrices?

- FTIR Spectroscopy : Identifies functional groups and detects impurities (e.g., residual oleic acid) via peak deviations.

- UV-Vis Spectrophotometry : Quantifies concentration using absorbance at 210 nm (calibration curve: R² > 0.99, detection limit 0.5 µg/mL).

- Surface Tension Measurements : Determines critical micelle concentration (CMC) using a tensiometer; deviations indicate contamination or incomplete sulfonation .

- Elemental Analysis : Validates sodium content (theoretical: 6.8% Na) to confirm stoichiometric neutralization .

Advanced: How do pH and ionic strength affect the adsorption behavior of this compound on mineral surfaces, and what experimental designs mitigate confounding factors?

At pH > 8, the sulfonate group deprotonates, enhancing adsorption via electrostatic interactions with positively charged mineral surfaces (e.g., hematite). Ionic strength > 0.1 M NaCl reduces adsorption due to charge screening. Experimental protocols:

- Zeta Potential Measurements : To correlate surface charge with adsorption capacity.

- Adsorption Isotherms : Langmuir models fit data to calculate maximum adsorption (Γ_max) and affinity constants.

- Control for Co-Ions : Use background electrolytes (e.g., KCl instead of NaCl) to avoid sodium interference .

Advanced: How can researchers resolve contradictions in reported adsorption capacities of this compound across studies?

Discrepancies often arise from:

- Surface Heterogeneity : Pretreat minerals with ultrasonication (200 W, 30 min) to remove oxidized layers .

- Competitive Adsorption : Include EDTA in solutions to sequester divalent cations (e.g., Ca²⁺, Mg²⁺) that compete with sulfonate groups.

- Data Normalization : Express adsorption per BET surface area rather than mass. Statistical tools like ANOVA identify significant differences (p < 0.05) between conditions .

Advanced: What mechanistic insights explain the synergistic or antagonistic effects of this compound when mixed with other surfactants?

Synergy with cationic surfactants (e.g., CTAB) arises from charge neutralization, reducing CMC by 40–60%. Antagonism with nonionic surfactants (e.g., Triton X-100) occurs due to micelle destabilization. Methodologies:

- Conductivity Titrations : Track CMC shifts.

- Small-Angle Neutron Scattering (SANS) : Resolve mixed micelle structures.

- Molecular Dynamics Simulations : Model headgroup interactions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- First Aid : Flush eyes with water (15 min), wash skin with soap, and seek medical attention if ingested.

- Waste Disposal : Neutralize with dilute HCl before disposal in designated organic waste containers .

Advanced: How can researchers design experiments to isolate the role of the sulfonate group in this compound’s surfactant activity?

- Comparative Studies : Synthesize analogs (e.g., Sodium ethyl oleate) lacking the sulfonate group.

- Foam Stability Tests : Measure foam half-life (t₁/₂) to quantify sulfonate-driven stability.

- Electron Paramagnetic Resonance (EPR) : Probe micelle surface charge density using spin-labeled probes .

Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound applications?

- Nonlinear Regression : Fit data to Hill or Logit models (R² > 0.95).

- Error Propagation : Calculate uncertainty in derived parameters (e.g., EC₅₀) using Monte Carlo simulations.

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data .

Advanced: How do temperature fluctuations during storage impact the stability of this compound solutions?

At >25°C, hydrolysis of the ester bond increases, reducing efficacy. Stability protocols:

- Accelerated Aging Studies : Store solutions at 40°C for 30 days and monitor degradation via HPLC.

- Arrhenius Modeling : Predict shelf life at 4°C (typically >12 months).

- Antioxidants : Add 0.1% BHT to inhibit oxidative cleavage .

Advanced: What advanced spectroscopic techniques elucidate the interfacial behavior of this compound at liquid-liquid interfaces?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.